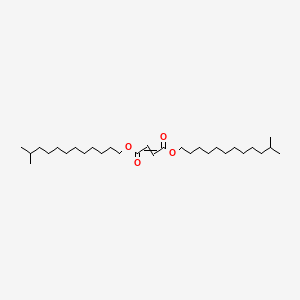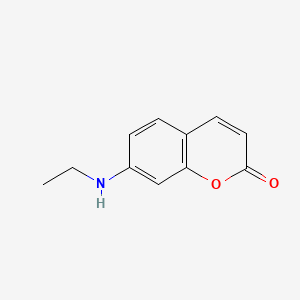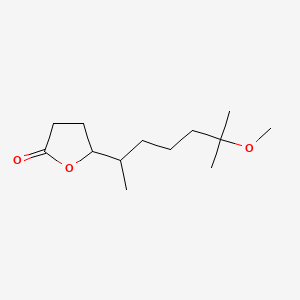
Benzeneacetaldehyde, ar,alpha-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetaldehyde, ar,alpha-diethyl- is an organic compound with the molecular formula C10H12O. It is a derivative of benzeneacetaldehyde, where the aryl (ar) and alpha positions are substituted with ethyl groups. This compound is known for its distinct aromatic properties and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzeneacetaldehyde, ar,alpha-diethyl- can be synthesized through the reaction of benzeneacetaldehyde with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide and a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete substitution at the aryl and alpha positions.
Industrial Production Methods
In an industrial setting, the production of benzeneacetaldehyde, ar,alpha-diethyl- often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the ethylation reaction. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetaldehyde, ar,alpha-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of diethylbenzoic acid.
Reduction: Formation of diethylbenzyl alcohol.
Substitution: Formation of various substituted benzeneacetaldehyde derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetaldehyde, ar,alpha-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of benzeneacetaldehyde, ar,alpha-diethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetaldehyde
- Benzeneacetaldehyde, ar-methyl-
- Benzeneacetaldehyde, alpha-methyl-
Uniqueness
Benzeneacetaldehyde, ar,alpha-diethyl- is unique due to the presence of two ethyl groups, which significantly influence its chemical reactivity and physical properties. These substitutions can enhance its stability, alter its solubility, and modify its interaction with other molecules compared to its simpler analogs.
Eigenschaften
| 68228-11-5 | |
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(3-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
MNQKBKLEKUBHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
